ETHYL 2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETATE
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Overview
Description
ETHYL 2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETATE is a complex organic compound that features both thiophene and indole moieties Thiophene is a five-membered ring containing sulfur, while indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETATE typically involves multi-step organic reactions. One common method includes the condensation of thiophene-2-carboxylic acid with indole derivatives under acidic or basic conditions. The esterification of the resulting carboxylic acid with ethanol in the presence of a catalyst like sulfuric acid yields the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and solvents are often recycled to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
ETHYL 2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of ETHYL 2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETATE is not fully understood but is believed to involve interactions with various molecular targets. The indole moiety can interact with biological receptors, while the thiophene ring can participate in electron transfer processes. These interactions can modulate biological pathways and lead to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Shares the thiophene ring but lacks the indole moiety.
Indole-3-acetic acid: Contains the indole structure but lacks the thiophene ring.
ETHYL 2-[3-(THIOPHENE-2-CARBONYL)-1H-PYRROLE-1-YL]ACETATE: Similar structure but with a pyrrole ring instead of an indole ring.
Uniqueness
ETHYL 2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETATE is unique due to the combination of both thiophene and indole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 2-[3-(thiophene-2-carbonyl)indol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c1-2-21-16(19)11-18-10-13(12-6-3-4-7-14(12)18)17(20)15-8-5-9-22-15/h3-10H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOWOAOXLSQITJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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